molecular formula CH4O<br>CH4O<br>CH3OH B129727 Methanol CAS No. 67-56-1

Methanol

Cat. No.: B129727
CAS No.: 67-56-1
M. Wt: 32.042 g/mol
InChI Key: OKKJLVBELUTLKV-UHFFFAOYSA-N
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Description

Methanol (CH₃OH), the simplest alcohol, is a colorless, volatile liquid with a distinctive odor resembling ethanol. It possesses a hydroxyl group (-OH) attached to a saturated carbon atom, enabling hydrogen bonding, which elevates its boiling point (64.7°C) and melting point (-97.6°C) compared to non-polar compounds of similar molecular weight . This compound is synthesized industrially via catalytic hydrogenation of carbon monoxide and carbon dioxide, with recent advancements focusing on sustainable production from CO₂ to mitigate greenhouse emissions . It serves as a versatile precursor in chemical synthesis, fuel additive, and solvent in pharmaceuticals and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Methanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formaldehyde, formic acid, and ultimately carbon dioxide and water.

    Reduction: this compound can be reduced to methane under specific conditions, although this reaction is less common.

    Substitution: this compound can undergo nucleophilic substitution reactions to form methyl ethers and esters.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, potassium permanganate, chromic acid.

    Reducing Agents: Hydrogen, metal catalysts.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

    Formaldehyde: Produced by the oxidation of this compound.

    Methyl Chloride: Produced by the substitution reaction with hydrochloric acid.

    Dimethyl Ether: Produced by the dehydration of this compound.

Scientific Research Applications

Industrial Applications

1.1 Chemical Feedstock

Methanol serves as a fundamental building block in the production of numerous chemicals. The primary applications include:

  • Formaldehyde Production : this compound is oxidized to produce formaldehyde, which is crucial for manufacturing resins, plastics, and textiles. The chemical reaction can be represented as:
    2CH3OH+O22CH2O+2H2O2\text{CH}_3\text{OH}+\text{O}_2\rightarrow 2\text{CH}_2\text{O}+2\text{H}_2\text{O}
  • Acetic Acid Production : this compound is converted into acetic acid through carbonylation processes, which is vital for producing synthetic fibers and plastics.
  • Methyl Tertiary Butyl Ether (MTBE) : Used as an octane booster in gasoline, MTBE enhances fuel performance and reduces emissions .

1.2 Solvent Use

In laboratories and industrial settings, this compound is widely used as a solvent for inks, resins, adhesives, and dyes. Its ability to dissolve a variety of substances makes it invaluable in the synthesis of pharmaceuticals and other chemicals .

1.3 Fuel Applications

This compound is increasingly recognized as a clean alternative fuel source:

  • Automotive Fuel : Due to its high octane rating, this compound is used in flexible-fuel vehicles and can be blended with gasoline to improve performance while reducing emissions .
  • Direct this compound Fuel Cells (DMFCs) : this compound serves as a hydrogen carrier in fuel cells, providing an efficient means of energy conversion with lower environmental impact compared to traditional fossil fuels .

Environmental Applications

2.1 Wastewater Treatment

This compound plays a critical role in wastewater treatment processes. It is used as a carbon source for denitrification processes, helping to reduce nitrogen compounds in effluents and improve water quality .

2.2 Green Chemistry Initiatives

Recent advancements have focused on developing greener methods for this compound production. For instance, researchers have discovered catalysts that allow for this compound synthesis from methane at room temperature, potentially reducing energy consumption and greenhouse gas emissions associated with traditional production methods .

Case Studies

3.1 this compound as a Hydrogen Carrier

A study highlighted the use of this compound for hydrogen production via steam reforming at lower temperatures (240–260 °C). This method presents significant advantages over conventional steam methane reforming (SMR), which operates at much higher temperatures (800–1000 °C). The efficiency of this compound steam reforming positions it as a promising technology for sustainable hydrogen production .

3.2 Innovations in Catalysis

Research from Cardiff University demonstrated a novel catalytic process that converts methane into this compound at room temperature without external energy inputs. This breakthrough could lead to more sustainable industrial practices by enabling localized this compound production at extraction sites .

Summary Table of Applications

Application AreaSpecific UsesEnvironmental Impact
Chemical FeedstockFormaldehyde, Acetic Acid, MTBEReduces reliance on petroleum-based products
SolventInks, Resins, PharmaceuticalsMinimizes hazardous waste production
FuelAutomotive Fuel, DMFCsLowers greenhouse gas emissions
Wastewater TreatmentCarbon source for denitrificationImproves water quality
Green ChemistryRoom-temperature synthesisDecreases energy consumption

Mechanism of Action

Methanol is often compared with other simple alcohols such as ethanol and isopropanol:

    Ethanol (C₂H₅OH): Ethanol is less toxic than this compound and is commonly used in alcoholic beverages.

    Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent.

Uniqueness of this compound:

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of Methanol and Related Alcohols

Property This compound Ethanol 1-Propanol Water
Boiling Point (°C) 64.7 78.4 97.2 100.0
Polarity (Dielectric Constant) 32.7 24.3 20.1 80.1
Solubility in Water Miscible Miscible Limited -

This compound’s high polarity and protic nature make it superior to ethanol and 1-propanol in dissolving polar compounds, though less effective than water. Its volatility and hydrogen-bonding capacity balance reactivity and solvent stability .

Solvent Efficiency in Extractions

Table 2: Extraction Efficiency of this compound vs. Other Solvents

Application This compound Efficiency Competing Solvent Efficiency Key Findings
Phenolic Compounds High (50–70% aqueous this compound optimal) Ethanol, Acetone, Water This compound extracts 20–30% more phenolics due to balanced polarity .
Proteins 95% precipitation Acetonitrile, Ethanol This compound precipitates most serum proteins but may reduce analyte recovery .
Alkaloids Moderate Cyclohexane, Ethyl Acetate This compound’s polarity ensures stable extraction (SD < 1.5) but lacks selectivity for specific alkaloids .
Oxidative Potential (PM2.5) Higher DTT reactivity Water This compound extracts show 1.5× higher oxidative stress due to solubilizing hydrophobic organics .

This compound outperforms ethanol in antibacterial extractions, attributed to its ability to disrupt microbial membranes and synergize with secondary metabolites . However, its low recovery rates in serum protein studies highlight context-dependent limitations .

Antibacterial and Antioxidant Activity

  • Antibacterial Mechanism: this compound extracts induce bacterial lysis by increasing free radical concentration and complexing with nucleophilic amino acids. Synergistic effects between minor components enhance efficacy beyond isolated compounds .
  • Antioxidant Capacity: this compound extracts of pomegranate seeds exhibit 2× higher total phenolic content (TPC) than ethyl acetate or water, correlating with superior DPPH and ABTS radical scavenging .

Fuel and Energy Production

  • Engine Performance: this compound-water blends reduce soot emissions by 40% in diesel engines but require modifications due to lower cetane number .
  • Microbial Conversion: Engineered Methylobacterium strains convert this compound to biofuels (e.g., butanol) with 85% carbon efficiency, though pathway optimization remains challenging .

Limitations and Trade-offs

  • Toxicity: this compound’s metabolic conversion to formaldehyde poses acute toxicity risks, unlike ethanol .
  • Extraction Drawbacks: Despite high polarity, this compound may fragment chromatographic peaks (e.g., compound 1 in 70–100% this compound extracts) and reduce recovery in protein-rich matrices .

Biological Activity

Methanol, a simple alcohol with the chemical formula CH₃OH, is not only a widely used solvent in laboratories and industries but also possesses notable biological activities. This article explores the biological effects of this compound, particularly focusing on its antioxidant, antibacterial, and anticancer properties, supported by various case studies and research findings.

Antioxidant Activity

This compound extracts have shown significant antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases.

  • DPPH Radical Scavenging Activity : In a study evaluating 100 this compound extracts from 98 plant species, most extracts exhibited varying degrees of DPPH radical scavenging activity. Some extracts eliminated over 90% of free radicals, indicating strong antioxidant potential .
  • Case Study : A comparative study involving the methanolic extract of Persea americana revealed an IC₅₀ value of 3.2 mg/ml for its antioxidant activity, which is lower than that of ascorbic acid (5 mg/ml), suggesting that this compound extracts can be potent antioxidants .

Antibacterial Activity

This compound is effective against a range of bacteria, both Gram-positive and Gram-negative. Its efficacy is often attributed to the diverse phytochemical compounds extracted using this compound.

  • Broad-Spectrum Efficacy : Research has shown that this compound extracts from plants like Moringa oleifera exhibit high antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi. For instance, at a concentration of 150 mg/ml, this compound extracts displayed significant inhibition zones compared to aqueous extracts .
  • Phytochemical Screening : this compound extracts typically contain flavonoids, phenols, and other bioactive compounds that contribute to their antibacterial properties. A study indicated that the minimal inhibitory concentration (MIC) values for various this compound extracts ranged from 32 to 1024 µg/ml against multidrug-resistant bacteria .

Anticancer Activity

The anticancer potential of this compound extracts has been explored in various studies, particularly through in vitro assays.

  • MTT Assay Results : In vitro evaluations using the MTT assay showed that many this compound extracts have weak to moderate anticancer activity against cancer cell lines such as HT-29. Some extracts demonstrated promising results with significant cell viability reduction .
  • Specific Findings : The roots of Limoniastrum monopetalum exhibited high antibacterial activity alongside antiproliferative effects against HeLa cells, highlighting the dual potential of this compound extracts in therapeutic applications .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies regarding the biological activities of this compound extracts:

Study Plant Source Activity Type Key Findings
Persea americanaAntioxidantIC₅₀ = 3.2 mg/ml (strong antioxidant)
Various plantsAntioxidant>90% DPPH scavenging in multiple extracts
Moringa oleiferaAntibacterialHigh efficacy against S. aureus
Various Cameroonian plantsAntibacterialMIC values from 32 to 1024 µg/ml
Limoniastrum monopetalumAnticancerSignificant antiproliferative effects on HeLa cells

Q & A

Basic Research Questions

Q. How can methanol be optimally selected as a solvent for metabolome extraction in blood plasma studies?

this compound is prioritized in metabolomics due to its high extraction efficiency and reproducibility. A protocol optimized via experimental design (DoE) and multivariate analysis (PLS) demonstrated this compound's superiority over ethanol, acetonitrile, acetone, and chloroform. Key metrics include peak resolution (>500 peaks), linearity (R² > 0.99 for 32 compounds), and sensitivity (detection at ~0.1 pmol injected). Validation against accredited laboratory methods confirmed accuracy, making this compound ideal for biomarker discovery .

Q. What experimental design strategies are effective for optimizing this compound-based extraction of antioxidants from plant matrices?

A 3² full factorial design with this compound concentration (50–100% aqueous) and extraction time (30–90 min) as variables is a robust starting point. Response surface methodology (RSM) can model interactions between factors, while ANOVA identifies significant parameters. For example, stinging nettle leaf extractions achieved optimal phenolic yields at 75% this compound and 60 min, balancing solvent polarity and compound stability .

Q. How can headspace gas chromatography (HS-GC) conditions be optimized for this compound quantification in aqueous samples?

Orthogonal experimental design (e.g., five factors: temperature, time, pressure) reduces variability. Optimal conditions (e.g., 80°C equilibration temperature, 10 min incubation) improve detection limits (0.33 mg/L) and precision. This method minimizes matrix interference and enhances reliability for environmental or clinical water analysis .

Advanced Research Questions

Q. What computational methods improve predictions of this compound decomposition mechanisms on catalytic surfaces?

Density functional theory (DFT) with implicit solvation models (e.g., MGCM) reduces computational costs while maintaining accuracy. Explicit inclusion of two water molecules in Ru(0001) systems replicates experimental this compound dehydrogenation pathways. This approach aids in designing CO-resistant catalysts for fuel cells by elucidating intermediate adsorption energies and transition states .

Q. How can machine learning enhance bio-methanol production optimization from biomass?

Fuzzy logic models coupled with particle swarm optimization (PSO) outperform traditional ANN in predicting pyrolysis conditions (temperature, time, N₂ flow). For sugarcane bagasse, PSO increased yields by 20% by identifying optimal parameters (e.g., 450°C, 45 min, 1.5 L/min N₂) with a mean squared error (MSE) of 0.0259 vs. ANN’s 0.11858 .

Q. What advanced statistical designs resolve contradictions in this compound’s role in biodiesel synthesis?

Central composite design (CCD) with RSM addresses non-linear interactions. For Na₂CO₃@BFD-catalyzed biodiesel production, a quadratic model optimized this compound/oil molar ratio (12:1), catalyst dosage (4 wt%), temperature (65°C), and time (2 hr), achieving 98% yield. Sensitivity analysis ranked temperature as the most influential factor, resolving discrepancies in prior single-factor studies .

Q. How do solvation effects influence this compound electrocatalytic oxidation (MOR) stability?

In situ electrochemical Raman spectroscopy and DFT reveal that CO poisoning on Pt-based catalysts arises from incomplete this compound oxidation. Strategies include alloying Pt with Ru to promote water activation, which oxidizes CO intermediates at lower potentials. Accelerated durability tests (ADTs) show a 40% activity retention improvement in PtRu/C vs. Pt/C after 1000 cycles .

Q. Methodological Considerations

Q. What validation protocols ensure reproducibility in this compound-dependent metabolomic workflows?

  • Internal Standards : Use deuterated this compound or ¹³C-labeled compounds for GC/MS calibration.
  • Multivariate Validation : PLS regression cross-validates extraction efficiency against known metabolite concentrations (e.g., lactate, glucose).
  • Inter-laboratory Comparisons : Align with ISO/IEC 17025 standards for precision (±5% RSD) .

Q. How to mitigate solvent interference in this compound-based HPLC analysis of polar compounds?

  • Gradient Elution : Start with 5% this compound/water (0.1% TFA) to retain polar analytes, then ramp to 95% this compound for elution.
  • Column Selection : C18 phases with 3 µm particle size enhance resolution for small molecules (e.g., organic acids) .

Q. Data Contradiction Analysis

Q. Why do this compound extraction efficiencies vary across plant species in phytochemical studies?

Conflicting results arise from matrix-specific compound solubility (e.g., lignin content in biomass) and secondary metabolite stability. A simplex lattice mixture design (water-methanol-acetone) maximizes phenolic extraction in hemp seeds (80% this compound), while stinging nettle prefers aqueous this compound. Universal protocols are impractical; species-specific solvent screening is critical .

Properties

IUPAC Name

methanol
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3
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InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N
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Canonical SMILES

CO
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Molecular Formula

CH4O, Array, CH3OH
Record name METHANOL
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Related CAS

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3
Record name Methanol, trimer
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Record name Methanol, hexamer
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Record name Methanol, pentamer
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DSSTOX Substance ID

DTXSID2021731
Record name Methanol
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Molecular Weight

32.042 g/mol
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Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor.
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Boiling Point

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F
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Flash Point

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Density

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79
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Vapor Density

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11
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Vapor Pressure

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg
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Impurities

In addition to water, typical impurities include acetone and ethanol.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

67-56-1
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Melting Point

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F
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